molecular formula C10H13NO3 B290786 N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide

N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide

Cat. No. B290786
M. Wt: 195.21 g/mol
InChI Key: IFWKRGGSUBWLSX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide, also known as HMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMA is a derivative of acetaminophen, a widely used analgesic and antipyretic drug. HMA has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The exact mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and inflammatory pain. N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide has also been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide is its potent analgesic and anti-inflammatory properties. This makes it a promising candidate for the development of novel pain medications. However, there are also some limitations associated with N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide. For example, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects. Additionally, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide. One area of interest is the development of novel pain medications based on N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide. Researchers are also interested in further exploring the mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide and its potential therapeutic applications in other disease conditions. Additionally, studies are needed to determine the safety and efficacy of N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide in humans.

Synthesis Methods

The synthesis of N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide involves the reaction of 2-hydroxy-5-methylacetanilide with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide as the final product. The synthesis of N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the primary areas of research has been in the field of pain management. N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide has been found to exhibit potent analgesic properties, making it a promising candidate for the development of novel pain medications.

properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide

InChI

InChI=1S/C10H13NO3/c1-7-3-4-9(12)8(5-7)11-10(13)6-14-2/h3-5,12H,6H2,1-2H3,(H,11,13)

InChI Key

IFWKRGGSUBWLSX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)NC(=O)COC

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)COC

Origin of Product

United States

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